(4-Chlorophenyl)(pyrimidin-5-yl)methanone

Chemical Synthesis Quality Control Physicochemical Property

Researchers studying poorly soluble drug candidates often face formulation failures due to analog variability. This compound provides a definitive solution. - **Model for low-solubility studies**: Aqueous solubility <0.001 mg/L; ideal for validating nano-formulations or ASD techniques. - **Distinct scaffold**: Pyrimidin-5-yl ketone structure prevents data misinterpretation from chloro-position isomers. - **Verifiable quality**: Melting point 110-112°C enables low-cost identity verification. Supplied with purity ≥95%.

Molecular Formula C11H7ClN2O
Molecular Weight 218.64 g/mol
CAS No. 103686-55-1
Cat. No. B3045248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chlorophenyl)(pyrimidin-5-yl)methanone
CAS103686-55-1
Molecular FormulaC11H7ClN2O
Molecular Weight218.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C2=CN=CN=C2)Cl
InChIInChI=1S/C11H7ClN2O/c12-10-3-1-8(2-4-10)11(15)9-5-13-7-14-6-9/h1-7H
InChIKeyZDWRULLIEOEBRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Defining (4-Chlorophenyl)(pyrimidin-5-yl)methanone


(4-Chlorophenyl)(pyrimidin-5-yl)methanone (CAS 103686-55-1) is a heteroaromatic ketone with the molecular formula C11H7ClN2O and a molecular weight of 218.64 g/mol . It is also known as 5-(4-Chlorobenzoyl)pyrimidine and features a 4-chlorophenyl group linked to a pyrimidin-5-yl ring via a carbonyl bridge . This compound is supplied as a research chemical, with commercially available purities typically ranging from 95% to 98%, and is not intended for human or veterinary use .

Scaffold Pyrimidin-5-yl ketone with a reactive carbonyl group for chemical derivatization
Synthetic use Building block for medicinal chemistry and SAR studies on pyrimidine-based targets
Purity profile Research-use only; supplier-reported purity suitable for synthesis and analytical methods

Substitution Risks for (4-Chlorophenyl)(pyrimidin-5-yl)methanone


Substituting (4-Chlorophenyl)(pyrimidin-5-yl)methanone with a seemingly similar pyrimidine analog, such as the unsubstituted phenyl(pyrimidin-5-yl)methanone or the fungicide fenarimol, carries a high risk of experimental failure and data misinterpretation. Minor structural modifications, including the position of the chlorine atom (e.g., 2-chloro vs. 4-chloro) [1] or the reduction of the carbonyl group to an alcohol [2], can drastically alter key properties such as molecular geometry, lipophilicity, and hydrogen-bonding capacity. These differences directly impact compound solubility, stability, and target binding affinity, making each analog a distinct chemical entity that cannot be interchanged without rigorous validation. The following evidence details the specific, quantifiable points of differentiation that define the unique profile of (4-Chlorophenyl)(pyrimidin-5-yl)methanone.

1 Positional isomer (2‑chloro) substitution alters molecular geometry and lipophilicity, potentially shifting target interaction profile.
2 Carbonyl‑to‑alcohol reduction (fenarimol) drastically changes solubility and hydrogen‑bonding capacity, invalidating assay conditions.
3 De‑oxo analog lacks the reactive ketone handle, preventing the same synthetic derivatization pathways.

Differentiating (4-Chlorophenyl)(pyrimidin-5-yl)methanone from Analogs


Melting Point vs. Alcohol Analog

(4-Chlorophenyl)(pyrimidin-5-yl)methanone exhibits a melting point of 110–112°C [1], a physical characteristic that is significantly lower than that of its structurally related alcohol analog, Fenarimol ((2-chlorophenyl)(4-chlorophenyl)(pyrimidin-5-yl)methanol), which has a reported melting point range of 117–119°C [2]. This difference, despite the higher molecular weight and additional phenyl ring of Fenarimol, is attributable to the distinct intermolecular forces and crystal packing resulting from the presence of a hydroxyl group in Fenarimol versus the carbonyl group in the target compound.

Melting Point
Head-to-head
110–112°C vs 117–119°C
7°C lower than fenarimol
QC identity marker differentiates from the alcohol analog
Verifiable endpoint for purity assessment
Chemical Synthesis Quality Control Physicochemical Property

Aqueous Solubility vs. Fenarimol

The aqueous solubility of (4-Chlorophenyl)(pyrimidin-5-yl)methanone is extremely low, measured at <0.001 mg/L [1]. In stark contrast, the larger and more lipophilic Fenarimol has a much higher reported aqueous solubility of 13.7 mg/L at 25°C [2]. This >10,000-fold difference highlights a critical divergence in physicochemical behavior.

Aqueous Solubility
Head-to-head
Extremely low vs 13.7 mg/L
More than 13,700-fold lower
Formulation strategy must differ from fenarimol
Requires co‑solvent or carrier systems for in vitro assays
Formulation Development Assay Design Solubility

Unique Ketone Scaffold

The compound's defining feature is its carbonyl (methanone) bridge linking the 4-chlorophenyl and pyrimidin-5-yl rings. This functional group differentiates it from a broad class of closely related analogs. While compounds like Fenarimol contain a secondary alcohol [1] and others like 5-(4-Chlorophenyl)pyrimidine [2] lack the carbonyl entirely, (4-Chlorophenyl)(pyrimidin-5-yl)methanone possesses a reactive ketone moiety. This specific substitution pattern provides a unique chemical handle for further synthetic derivatization (e.g., through reductive amination or Grignard reactions) and a distinct hydrogen bond acceptor site for biological target interactions.

Functional Group
Class-level
Ketone (C=O) vs Alcohol (OH) / de‑oxo
Reactive carbonyl defines derivatization pathway and binding mode
Structural comparison; reactivity may vary under specific conditions
Medicinal Chemistry Synthetic Chemistry Building Block

Applications of (4-Chlorophenyl)(pyrimidin-5-yl)methanone


Medicinal Chemistry Scaffold for SAR

Its unique pyrimidin-5-yl ketone structure makes it a privileged scaffold for building libraries of compounds for structure-activity relationship (SAR) studies, particularly those targeting kinase inhibition or other ATP-competitive mechanisms where pyrimidine rings are common pharmacophores . The reactive carbonyl group allows for efficient derivatization to explore chemical space inaccessible from the corresponding alcohols or de-oxo analogs [1].

Analytical Standard and Quality Control

The well-defined and verifiable melting point of 110–112°C provides a simple, low-cost, and unambiguous method for identity verification and purity assessment [2]. In research settings, it can serve as a reliable reference standard for calibrating instruments or developing new analytical methods, such as HPLC or LC-MS protocols, for related heterocyclic compounds .

Formulation and Solubility Challenge Studies

Given its extremely low aqueous solubility (<0.001 mg/L), this compound is an ideal model for studies aimed at overcoming poor drug-like properties [3]. Researchers can use it to develop and validate novel solubilization techniques (e.g., nano-formulations, amorphous solid dispersions, or co-solvent systems) without the confounding factors of the higher inherent solubility found in other analogs [4].

Application
Selection Property
Validation Focus
SAR library synthesis
Reactive carbonyl handle, pyrimidine pharmacophore
Derivatization efficiency, target-engagement assays
Analytical reference standard
Defined melting point, ketone identity
Identity and purity by melting point, HPLC
Solubility challenge formulation
Ultra‑low aqueous solubility
Co‑solvent or formulation system compatibility

Technical Documentation Hub

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